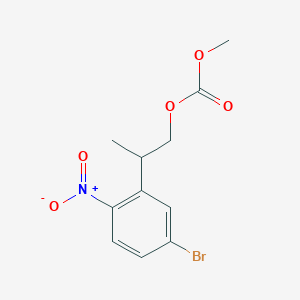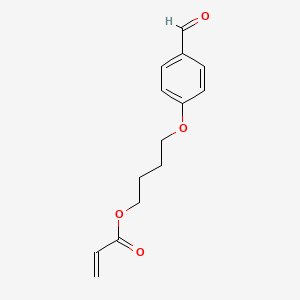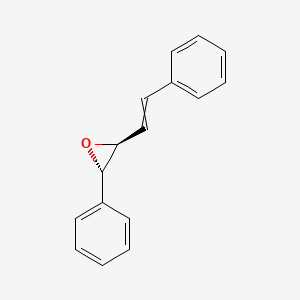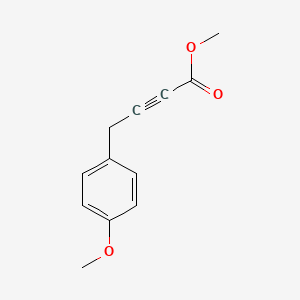![molecular formula C17H19NOS B14245309 Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- CAS No. 502936-30-3](/img/structure/B14245309.png)
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- typically involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes . One common method is the cyclization of amino alcohols with aldehydes under acidic or basic conditions to form the oxazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts, such as metal complexes or enzymes, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or phenylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoline: Another five-membered heterocyclic compound with similar structural features but different chemical properties.
Thiazolidine: Contains sulfur instead of oxygen in the ring, leading to different reactivity and applications.
Imidazolidine: Contains two nitrogen atoms in the ring, offering different biological activities and uses.
Uniqueness
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- is unique due to the presence of both phenylmethyl and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets .
Eigenschaften
CAS-Nummer |
502936-30-3 |
|---|---|
Molekularformel |
C17H19NOS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(4S)-4-benzyl-3-(phenylsulfanylmethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H19NOS/c1-3-7-15(8-4-1)11-16-12-19-13-18(16)14-20-17-9-5-2-6-10-17/h1-10,16H,11-14H2/t16-/m0/s1 |
InChI-Schlüssel |
JUTKAMMVKLFQFE-INIZCTEOSA-N |
Isomerische SMILES |
C1[C@@H](N(CO1)CSC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(N(CO1)CSC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)



![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)



![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
